molecular formula C6H14ClNO B1421153 3-Methylpiperidin-4-ol hydrochloride CAS No. 1185293-84-8

3-Methylpiperidin-4-ol hydrochloride

Cat. No.: B1421153
CAS No.: 1185293-84-8
M. Wt: 151.63 g/mol
InChI Key: RRSULSNKSVBZRD-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-ol hydrochloride: is an organic compound with the molecular formula C6H14ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-Methylpiperidine.

    Hydroxylation: The 3-Methylpiperidine undergoes hydroxylation to introduce the hydroxyl group at the 4-position, forming 3-Methylpiperidin-4-ol.

    Hydrochloride Formation: The final step involves the reaction of 3-Methylpiperidin-4-ol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using palladium or rhodium catalysts for hydrogenation reactions.

    Cyclization Reactions: Employing cyclization techniques to form the piperidine ring structure.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: 3-Methylpiperidin-4-one.

    Reduction Products: Various substituted piperidines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Methylpiperidin-4-ol hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence neurotransmitter pathways, affecting neurological functions.

Comparison with Similar Compounds

    3-Methylpiperidin-4-one hydrochloride: Similar structure but lacks the hydroxyl group.

    4-Hydroxypiperidine hydrochloride: Similar functional group but different substitution pattern.

Uniqueness: 3-Methylpiperidin-4-ol hydrochloride is unique due to the presence of both a methyl and hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSULSNKSVBZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673808
Record name 3-Methylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-84-8
Record name 3-Methylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
3-Methylpiperidin-4-ol hydrochloride
Reactant of Route 5
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Reactant of Route 6
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